![molecular formula C13H10FNO3 B6368197 3-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1262000-42-9](/img/structure/B6368197.png)
3-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, or FMCHP, is a compound that is gaining increasing attention in the scientific research community. It is a small molecule that can be used in a variety of applications, from drug design to biochemical and physiological research.
Scientific Research Applications
FMCHP has a variety of applications in scientific research, including drug design, biochemical and physiological research, and drug delivery. It has been used as a model compound for drug design, as it has similar properties to many drugs. It has also been used in research on biochemical and physiological processes, such as enzyme inhibition and receptor binding. In addition, FMCHP has been used as a drug delivery system, as it can be used to deliver drugs to specific tissues or cells.
Mechanism of Action
The mechanism of action of FMCHP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as phosphodiesterases, which are responsible for the breakdown of nucleotides. In addition, it has been suggested that FMCHP may act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMCHP are not yet fully understood. However, it has been shown to inhibit the enzyme phosphodiesterase, which is responsible for the breakdown of nucleotides. In addition, it has been suggested that FMCHP may act as an agonist of certain receptors, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
FMCHP has several advantages for lab experiments. It is a small molecule, making it easy to work with and store. In addition, it is relatively inexpensive and can be synthesized in large quantities. However, FMCHP also has some limitations. It is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, it is not very stable and can be easily degraded by light or heat.
Future Directions
The potential applications of FMCHP are vast, and there are many future directions for research. One potential direction is to further explore the mechanism of action of FMCHP, as this is not yet fully understood. In addition, further research could be done on the biochemical and physiological effects of FMCHP, as well as its ability to act as a drug delivery system. Another potential direction is to explore the use of FMCHP in drug design, as it has similar properties to many drugs. Finally, further research could be done on the advantages and limitations of using FMCHP in lab experiments.
Synthesis Methods
FMCHP can be synthesized using a variety of methods, but the most common is the reaction of 4-methoxycarbonylphenyl-2-fluoropyridine with 2-hydroxy-3-methoxybenzaldehyde. This reaction is carried out in an organic solvent, such as ethanol or methanol, and yields the desired product in high yields. Other methods, such as the reaction of 4-methoxycarbonylphenyl-2-fluoropyridine with 2-hydroxy-3-methoxybenzyl alcohol, have also been used to synthesize FMCHP, but with lower yields.
properties
IUPAC Name |
methyl 3-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-9(11(14)7-8)10-3-2-6-15-12(10)16/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZCGRABCFKWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683074 |
Source
|
Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine | |
CAS RN |
1262000-42-9 |
Source
|
Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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